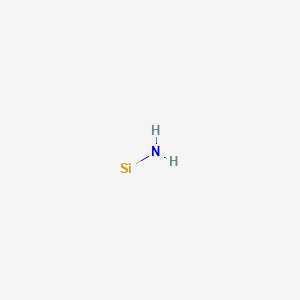

Aminosilane

Description

Properties

CAS No. |

13598-78-2 |

|---|---|

Molecular Formula |

H2NSi |

Molecular Weight |

44.108 g/mol |

InChI |

InChI=1S/H2NSi/c1-2/h1H2 |

InChI Key |

OBFQBDOLCADBTP-UHFFFAOYSA-N |

SMILES |

N[Si] |

Canonical SMILES |

N[Si] |

Other CAS No. |

13598-78-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Aminosilanes: A Deep Dive into Mechanisms and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms and reaction kinetics of aminosilanes. Aminosilanes are a versatile class of organosilicon compounds pivotal in surface modification, adhesion promotion, and as coupling agents in a myriad of applications, including advanced drug delivery systems. Understanding the foundational chemistry governing their synthesis is paramount for the controlled and efficient production of these valuable molecules.

Core Synthesis Mechanisms

The formation of the silicon-nitrogen bond in aminosilanes is primarily achieved through two principal synthetic routes: the aminolysis of halosilanes and the dehydrogenative coupling of amines and silanes. A third, less common but important method, involves the hydrosilylation of specific unsaturated amines.

Aminolysis of Halosilanes

The most established and widely practiced industrial method for aminosilane synthesis is the reaction of a halosilane, typically a chlorosilane, with a primary or secondary amine.[1][2] This reaction is a nucleophilic substitution at the silicon center, where the amine displaces the halide. The general reaction is as follows:

R'₃Si-X + 2 R₂NH → R'₃Si-NR₂ + R₂NH₂⁺X⁻

where R and R' can be alkyl, aryl, or hydrogen, and X is a halogen (Cl, Br, I).

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic silicon atom. A second equivalent of the amine acts as a base to neutralize the hydrogen halide byproduct, forming an ammonium salt.[3] This salt precipitation often drives the reaction to completion.

Reaction Kinetics: The kinetics of this reaction are influenced by several factors, including the nature of the amine and the halosilane, the solvent, and the temperature. The reaction is typically fast and exothermic. Kinetic investigations have shown that the rate law can be complex, often exhibiting first-order dependence on the chlorosilane concentration but zero-order dependence on the amine concentration in certain cases, suggesting a more intricate mechanism than a simple bimolecular collision.[4]

Dehydrogenative Coupling of Amines and Silanes

An increasingly important and more sustainable alternative to the aminolysis of halosilanes is the catalytic dehydrogenative coupling of amines and hydrosilanes.[5][6] This method offers the significant advantage of producing only hydrogen gas as a byproduct, making it an atom-economical process.[1] The general reaction is:

R'₃Si-H + R₂NH --(Catalyst)--> R'₃Si-NR₂ + H₂

Mechanism: This reaction requires a catalyst to proceed efficiently. A wide range of catalysts have been developed, spanning main group elements, transition metals, and lanthanides.[5][7] The mechanism varies depending on the catalyst employed. For many transition metal catalysts, the proposed mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with the amine and subsequent reductive elimination of the this compound and regeneration of the catalyst.[7] For some main group catalysts, a mechanism involving the formation of a hypervalent silicon intermediate has been proposed.[8]

Reaction Kinetics: The reaction kinetics are highly dependent on the choice of catalyst, substrate, and reaction conditions. For instance, manganese-catalyzed dehydrocoupling has been shown to be efficient at ambient temperatures.[9][10][11] Kinetic studies on iridium-catalyzed systems have provided insights into the rate-determining steps of the catalytic cycle.[7] The reaction rate is influenced by factors such as catalyst loading, temperature, and the steric and electronic properties of both the silane and the amine.

Hydrosilylation of Unsaturated Amines

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[12] This method can be used to synthesize aminosilanes by reacting a hydrosilane with an amine that contains an unsaturated moiety, such as an allyl amine. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's or Karstedt's catalyst.[13]

Mechanism: The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism.[12][13] This mechanism involves the oxidative addition of the hydrosilane to the metal catalyst, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the metal-hydride or metal-silyl bond, followed by reductive elimination, yields the final alkylsilane product. A modified Chalk-Harrod mechanism is also possible.

Reaction Kinetics: The kinetics of hydrosilylation are influenced by the nature of the catalyst, the silane, the unsaturated amine, and the reaction temperature. The reaction rate generally decreases with increasing substitution on the double bond due to steric hindrance.[14]

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data for different this compound synthesis reactions, providing a basis for comparison and optimization of reaction conditions.

| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Dehydrogenative Coupling | PhSiH₃ + nPrNH₂ | ToMMgMe (5 mol%) | Benzene | Room Temp. | 24 | >99 | [5] |

| Dehydrogenative Coupling | Ph₂SiH₂ + iPrNH₂ | ToMMgMe (5 mol%) | Benzene | Room Temp. | 24 | >99 | [5] |

| Dehydrogenative Coupling | Et₃SiH + Ph₂NH | [(C₆F₅)₃PF][B(C₆F₅)₄] (1.5 mol%) | C₆D₅Br | Room Temp. | 10 | >99 | [5] |

| Dehydrogenative Coupling | Ph₃SiH + n-pentylamine | (η²-Ph₂CNPh)Ca(hmpa)₃ (3 mol%) | THF | Room Temp. | 0.5 | 98 | [5] |

| Aminolysis | SiCl₂(NEt₂)₂ + NH₂iPr | - | - | - | - | - | [4] |

Note: The kinetic data for the aminolysis of SiCl₂(NEt₂)₂ with NH₂iPr in the reference primarily focuses on the rate law and activation parameters rather than specific conversion/yield under set conditions.

| Reaction | Rate Law | Activation Energy (Ea) | Key Findings | Reference |

| (3-aminopropyl)dimethylmethoxysilane + silsesquioxane silanol | Second-order with respect to APDMS | Estimation provided | Reaction rate decreases with increasing temperature above 245 K in hexane. | [15] |

| Aminolysis of SiCl₂(NEt₂)₂ with NH₂iPr | First-order in SiCl₂(NEt₂)₂, zero-order in NH₂iPr | Determined | The reaction rate is independent of the amine concentration. | [4] |

| Dismutation of Trichlorosilane | - | ~40 kJ/mol | Adsorption-desorption likely controls the rate. | [16] |

Detailed Experimental Protocols

General Protocol for Solution-Phase Silanization (Aminolysis)

This protocol is a generalized procedure based on common practices for the aminolysis of chlorosilanes.[17]

-

Reactor Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried.

-

Inert Atmosphere: The system is purged with dry nitrogen to maintain an inert atmosphere and prevent hydrolysis of the chlorosilane.

-

Reagent Addition: The chlorosilane is dissolved in an anhydrous solvent (e.g., toluene) in the reaction flask and cooled in an ice bath. The amine, dissolved in the same solvent, is added dropwise from the dropping funnel with vigorous stirring. A molar ratio of at least 2:1 amine to chlorosilane is typically used.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-48 hours). The reaction progress can be monitored by techniques such as GC-MS or NMR.

-

Work-up: The precipitated ammonium salt is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude this compound product is purified by distillation under reduced pressure.

General Protocol for Catalytic Dehydrogenative Coupling

This protocol is a generalized procedure based on manganese-catalyzed dehydrocoupling.[9]

-

Reactor Setup: A Schlenk flask or a glovebox is used to handle the air- and moisture-sensitive catalyst and reagents. The flask is equipped with a magnetic stir bar.

-

Reagent Preparation: The amine and silane are freshly distilled and degassed prior to use. The catalyst is weighed in an inert atmosphere.

-

Reaction: In an inert atmosphere, the catalyst is dissolved or suspended in a suitable anhydrous solvent (e.g., benzene or toluene). The amine is then added, followed by the dropwise addition of the silane.

-

Monitoring: The reaction is stirred at the desired temperature (often room temperature) for the required time (e.g., 12-24 hours). The evolution of hydrogen gas can be observed. The reaction progress is monitored by NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent and any volatile byproducts are removed under vacuum. The resulting this compound can be purified by distillation or chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound synthesis.

Caption: Mechanism of Aminolysis of Chlorosilanes.

Caption: Catalytic Cycle for Dehydrogenative Coupling.

Caption: Chalk-Harrod Mechanism for Hydrosilylation.

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sustainable preparation of this compound monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [laro.lanl.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 13. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Kinetics and computational studies of an this compound reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable this compound-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aminosilane Hydrolysis and Condensation Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosilanes are a class of organosilicon compounds that serve as indispensable coupling agents and surface modifiers in a multitude of scientific and industrial applications, including the fabrication of advanced materials for drug development.[1][2] Their bifunctional nature, possessing both an organic amino group and inorganic, hydrolyzable alkoxy groups, allows them to form stable covalent bonds with both organic and inorganic materials.[3] This unique capability is leveraged to functionalize surfaces like silica, glass, and metal oxides, enhancing adhesion, improving biocompatibility, and providing reactive sites for the immobilization of biomolecules or drug compounds.[1][4] The efficacy of aminosilane treatment is fundamentally governed by two sequential chemical processes: hydrolysis and condensation. A thorough understanding of these core reactions is critical for controlling the formation, structure, and stability of the resulting silane layers, ensuring reproducibility and optimal performance in applications ranging from nanoparticle drug carriers to biocompatible implants.[2][5]

Core Reaction Mechanisms

The transformation of monomeric this compound molecules into a cross-linked polysiloxane network occurs in two principal stages: hydrolysis of the alkoxy groups to form reactive silanols, followed by the condensation of these silanols to form stable siloxane (Si-O-Si) bonds.[3]

Hydrolysis

Hydrolysis is the initial and often rate-limiting step, where the alkoxy groups (e.g., methoxy, -OCH₃ or ethoxy, -OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water.[3] This process is a series of nucleophilic substitution reactions that produces silanols and an alcohol byproduct. For a trialkoxythis compound, this occurs in three steps:

-

Step 1: R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH

-

Step 2: R-Si(OR')₂(OH) + H₂O → R-Si(OR')(OH)₂ + R'OH

-

Step 3: R-Si(OR')(OH)₂ + H₂O → R-Si(OH)₃ + R'OH

A key feature of aminosilanes is that the terminal amino group acts as an internal base catalyst.[3] In the presence of water, the amine group can become protonated (-NH₃⁺), increasing the local concentration of hydroxide ions (OH⁻), which in turn accelerates the hydrolysis of the alkoxy groups.[5] The reaction is catalyzed by both acids and bases and is slowest near a neutral pH of 7.[3][6]

Condensation

Following hydrolysis, the newly formed and highly reactive silanol groups undergo condensation to form stable siloxane bonds (Si-O-Si).[3] This polymerization process is responsible for the formation of oligomers in solution and the ultimate cross-linked network on a substrate surface. Condensation can proceed via two distinct pathways.[3][7]

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

-

Alcohol-producing condensation: A silanol group reacts with a residual alkoxy group to form a siloxane bond and an alcohol molecule.

-

≡Si-OH + R'O-Si≡ → ≡Si-O-Si≡ + R'OH

-

These reactions initially form dimers and small oligomers in the solution.[3] These oligomers can then adsorb onto a hydroxylated surface and continue to cross-link with surface silanol groups and other adsorbed silanes, eventually forming a stable, covalently bonded film.[3][5]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation, and consequently the structure and stability of the final this compound layer, are profoundly influenced by several experimental parameters.[3][7]

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Slowest around pH 7; catalyzed by both acid and base.[3][6] | Minimum rate around pH 4-5; catalyzed by both acid and base. | For aminosilanes, the solution becomes basic (pH 10-11) due to the amine group, which favors condensation.[3][5] |

| Water Concentration | Increases with higher water concentration (reactant).[3] | Can decrease at very high water content due to the reverse reaction (hydrolysis of siloxane bonds). | The molar ratio of water to silane is critical. Low ratios lead to incomplete hydrolysis, while excess water drives the reaction to completion.[3] |

| Solvent | Dependent on solvent polarity and ability to solvate reactants. The presence of alcohol (a reaction product) can slow the rate.[3][8] | Generally slower in non-polar solvents. Anhydrous organic solvents (e.g., toluene) are used to control oligomerization in solution and promote monolayer formation on surfaces.[3][9] | Solvent choice affects silane solubility and reaction rates. |

| Temperature | Increases with temperature.[3][6] | Increases with temperature.[3] | Higher temperatures accelerate both processes but can also lead to more disordered films if not controlled.[9] |

| Silane Concentration | Increases with higher concentration.[6] | Increases with higher concentration.[3] | High concentrations can lead to rapid oligomerization in the bulk solution, resulting in thicker, potentially disordered multilayer films.[3] |

| Steric Hindrance | Decreases with bulkier organic groups (R) or alkoxy groups (OR'). The rate for primary amines is greater than for secondary or tertiary amines.[7] | Decreases with bulkier groups, which can hinder the approach of reactive species. | Steric effects can influence the final structure, with less hindered silanes potentially forming more densely packed networks.[10] |

Quantitative Kinetic Data

The kinetics of this compound hydrolysis are often treated as pseudo-first-order with respect to the silane concentration when water is in excess.[3] However, the overall process is complex, involving multiple reversible reactions. The table below summarizes kinetic data for various alkoxysilanes to provide insight into reaction rates.

| Silane | Reaction | Conditions | Rate Constant (k) | Reference |

| α-Amine Ketoximesilanes | Hydrolysis | 25°C, 40% humidity, Ethanol:Water (1.5:13) | 7.6 x 10⁻⁴ to 12.2 x 10⁻⁴ s⁻¹ | [11] |

| Phenyltrimethoxysilane (PTMS) | Hydrolysis | THF, K₂CO₃ catalyst, excess water | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [7] |

| Propyltrimethoxysilane (PrTMS) | Hydrolysis | THF, K₂CO₃ catalyst, excess water | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [7] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Hydrolysis | 95% ethanol, 4% water, organotin catalyst | 0.01 x 10⁻⁴ to 22 x 10⁻⁴ min⁻¹ | [7] |

| Tetraethyl Orthosilicate (TEOS) | Hydrolysis | Acidic medium (<0.003 M HCl) | 2.8 x 10⁻³ to 5.8 x 10⁻³ M⁻¹ s⁻¹ (ultrasound) | [7] |

| Methoxysilanes-terminated polybutadiene | Hydrolysis | 25°C, 50% humidity, various catalysts | 0.29 x 10⁻⁴ to 5.4 x 10⁻⁴ min⁻¹ | [7] |

Experimental Protocols

Protocol: Kinetic Analysis using In-situ FTIR Spectroscopy

This protocol allows for real-time monitoring of hydrolysis and condensation by tracking changes in specific infrared absorption bands.[3][10]

1. Materials and Reagents:

-

This compound (e.g., 3-Aminopropyltriethoxysilane, APTES)

-

Solvent system (e.g., ethanol/water mixture, pure water)[12]

-

Acid or base for pH adjustment (e.g., HCl, if needed)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound in the chosen solvent. Prepare the reaction medium (e.g., aqueous solution with a specific pH).[3]

-

Instrumentation Setup: Configure the FTIR-ATR instrument to collect spectra at regular time intervals (e.g., every 1-5 minutes). Acquire a background spectrum of the pure reaction medium before adding the silane.[3]

-

Reaction Initiation: Inject a known volume of the this compound stock solution into the reaction medium in the ATR cell while stirring to initiate the reaction.

-

Data Acquisition: Begin time-resolved spectral acquisition immediately.

-

Data Analysis:

-

Monitor the decrease in intensity of peaks corresponding to Si-O-C bonds (e.g., ~959 cm⁻¹) to track hydrolysis.[10]

-

Monitor the increase in intensity of peaks corresponding to the alcohol byproduct (e.g., ethanol at ~882 cm⁻¹) to track hydrolysis.[10]

-

Monitor the increase in intensity of peaks corresponding to Si-O-Si bond formation (e.g., ~1146 cm⁻¹ for linear chains) to track condensation.[10]

-

Plot the change in peak area or height versus time to determine reaction rates.

-

Protocol: Solution-Phase Silanization of Silica Surfaces

This protocol describes a common method for creating this compound layers on substrates like glass slides or silica nanoparticles.[9]

1. Materials and Reagents:

-

Substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (H₂SO₄:H₂O₂) or UV/Ozone cleaner for substrate hydroxylation

-

Anhydrous solvent (e.g., toluene)[9]

-

This compound (e.g., APTES)

-

Rinsing solvents (e.g., toluene, ethanol, deionized water)

-

Nitrogen gas source

-

Oven or vacuum oven for curing.

2. Procedure:

-

Substrate Cleaning and Hydroxylation: Thoroughly clean the substrates to remove organic contaminants and activate the surface by creating hydroxyl (-OH) groups. This is commonly done using Piranha solution (use with extreme caution) or a UV/Ozone cleaner.

-

Silanization Reaction:

-

Place the freshly cleaned and dried substrates in a reaction vessel (e.g., a Schlenk flask).

-

Purge the vessel with dry nitrogen gas.[9]

-

Prepare a dilute solution of the this compound (e.g., 1-2% v/v) in anhydrous toluene. Low silane concentration discourages solution-phase polymerization.[9]

-

Immerse the substrates in the silane solution. The reaction is often carried out at a moderate temperature (e.g., 70°C) for a set duration (e.g., 1-24 hours).[9]

-

-

Post-Silanization Rinsing:

-

Drying and Curing:

Applications in Drug Development

The controlled hydrolysis and condensation of aminosilanes are fundamental to their application in drug development and delivery.

-

Nanoparticle Functionalization: Aminosilanes are used to coat magnetic or silica nanoparticles, providing a surface rich in amine groups.[1][4] These groups can then be used to covalently attach drug molecules, targeting ligands, or polymers like polyethylene glycol (PEG) to improve circulation time. The stability of this coating, which depends on a well-formed siloxane network, is critical for preventing premature drug release.[14]

-

Biocompatible Surfaces: Medical implants and biosensors are often coated with aminosilanes to improve their biocompatibility and reduce non-specific protein adsorption.[2] The amine groups provide a hydrophilic surface and can be used to immobilize anti-fouling polymers or bioactive molecules that promote specific cellular interactions.

-

Controlled Release Systems: The density and cross-linking of the silane layer can influence the diffusion and release kinetics of drugs from coated nanoparticles or surfaces.[4][14] By carefully controlling the reaction conditions (pH, temperature, etc.), the porosity and stability of the silane network can be tuned to achieve desired drug release profiles.[14]

Conclusion

This compound hydrolysis and condensation are complex, interdependent reactions that form the basis of surface functionalization for numerous advanced applications. The kinetics and outcome of these processes are highly sensitive to a range of experimental variables, including pH, water content, solvent, and temperature. For researchers in materials science and drug development, mastering the control of these reactions is paramount. By understanding the fundamental mechanisms and applying rigorous experimental protocols, it is possible to engineer stable, reproducible, and highly functionalized surfaces tailored for specific applications, from targeted drug delivery vehicles to next-generation biocompatible materials.

References

- 1. benchchem.com [benchchem.com]

- 2. What Are this compound? How To Use It? [hskbrchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 9. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable this compound-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to Aminosilane Coupling Agents for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosilane coupling agents are a class of organosilicon compounds that play a pivotal role in surface science and materials engineering. Their bifunctional nature, possessing both organic and inorganic reactivity, allows them to act as molecular bridges between inorganic substrates and organic materials.[1][2] This unique characteristic makes them indispensable for the surface modification of a wide array of materials, including glass, silica, metal oxides, and nanoparticles. In the realms of biomedical research and drug development, this compound-functionalized surfaces are critical for applications ranging from the immobilization of biomolecules on biosensors to the development of targeted drug delivery systems.[3][4]

This technical guide provides a comprehensive overview of this compound coupling agents, their mechanism of action, and their application in surface modification. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these versatile molecules in their work. The guide includes a detailed comparison of common aminosilanes, quantitative data on their performance, step-by-step experimental protocols, and visualizations of key processes.

Fundamentals of this compound Coupling Agents

Chemical Structure and Types

Aminosilanes are characterized by the general formula R-Si-(OR')₃, where R is an amino-containing organic group, and OR' is a hydrolyzable alkoxy group (e.g., methoxy or ethoxy).[5] The amino group provides the organic functionality, while the alkoxy groups are responsible for the reaction with inorganic surfaces. The choice of this compound can significantly influence the properties of the modified surface, such as its hydrophobicity, stability, and reactivity.[3]

Several types of aminosilanes are commercially available, each with distinct properties. Some of the most commonly used aminosilanes in research and drug development include:

-

(3-Aminopropyl)triethoxysilane (APTES): Widely used due to its commercial availability and well-documented performance. It possesses a primary amine group at the terminus of a propyl chain.[2]

-

(3-Aminopropyl)trimethoxysilane (APTMS): Similar to APTES but with methoxy groups, which have a higher hydrolysis rate.

-

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS): Contains both a primary and a secondary amine, offering different reactivity and potential for crosslinking.

-

[3-(2-Aminoethylamino)propyl]trimethoxysilane (AEAPTMS): This this compound also has both primary and secondary amines, providing multiple sites for interaction and further functionalization.

Mechanism of Surface Modification

The surface modification process with aminosilanes typically involves a three-step mechanism: hydrolysis, condensation, and bond formation.

-

Hydrolysis: The alkoxy groups (e.g., -OCH₂CH₃ in APTES) react with water to form silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases. The presence of a certain amount of water is crucial for this step.[2]

-

Condensation: The newly formed silanol groups can condense with each other to form oligomers or polymeric structures through siloxane bonds (Si-O-Si). This can occur in solution or on the substrate surface.

-

Bond Formation: The silanol groups of the this compound (or its oligomers) react with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a glass surface) to form stable, covalent siloxane bonds. This anchors the this compound to the surface. The amino groups remain oriented away from the surface, available for further reactions or interactions with organic materials.[2]

The amino group in aminosilanes can also catalyze the hydrolysis and condensation reactions, leading to a more efficient surface coverage.[2]

References

exploring different types of aminosilanes and their properties

An In-depth Technical Guide to Aminosilanes: Properties, Applications, and Experimental Protocols

Introduction to Aminosilanes

Aminosilanes are a class of organosilicon compounds characterized by the presence of both an amino (-NH₂) functional group and a hydrolyzable silicon-alkoxy group within the same molecule.[1] This dual functionality makes them exceptional molecular bridges, capable of forming stable covalent bonds with both inorganic and organic materials.[1][2] The general chemical structure can be represented as R–Si(OR')₃, where R is an amino-containing organic group and OR' is a hydrolyzable alkoxy group like methoxy or ethoxy.[1]

This unique bifunctional nature is the foundation of their utility, enabling them to act as adhesion promoters, surface modifiers, and coupling agents in a vast range of applications, from advanced composites and coatings to sophisticated biomedical devices and drug delivery systems.[1][3][4] In the context of research and drug development, aminosilanes are pivotal for functionalizing surfaces like glass, silica, or metal oxides to facilitate the immobilization of biomolecules, the attachment of cells, or the construction of nanoparticle-based therapeutic carriers.[5][6]

Core Chemistry and Reaction Mechanisms

The foundational chemistry of aminosilanes centers on a two-step process known as silanization, which results in a stable, covalently bound organosilane layer on a substrate.[1]

-

Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) on the silicon atom in the presence of water. This reaction forms reactive silanol groups (Si-OH). This step can be catalyzed by acids or bases.[1]

-

Condensation: The newly formed silanol groups then condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass or silica), forming strong, stable siloxane bonds (Si-O-Si) and eliminating a water molecule.[1] Neighboring silanol groups can also condense with each other, leading to a cross-linked network on the surface, which enhances the stability of the layer.[3]

The amine group of the silane does not participate in this initial binding to the inorganic surface; instead, it remains available for subsequent reactions, such as coupling with biomolecules or drug compounds.[7]

Types of Aminosilanes and Their Properties

The properties and performance of an this compound are dictated by several factors, including the length of its alkyl chain, the nature of its alkoxy groups (methoxy vs. ethoxy), and the number of functional amine groups.[5][8] Tri-functional silanes (e.g., APTES) can form a more stable, cross-linked network but are also more prone to forming uncontrolled multilayers.[3] Mono-functional silanes form a single bond with the surface, which can result in a more ordered monolayer, though stability may be a concern for some applications.[3]

| This compound | Abbreviation | Structure | Key Properties & Characteristics |

| (3-Aminopropyl)triethoxysilane | APTES | H₂N(CH₂)₃Si(OC₂H₅)₃ | Most commonly used this compound; forms relatively stable layers. Prone to multilayer formation in solution phase.[3][5][8] |

| (3-Aminopropyl)trimethoxysilane | APTMS | H₂N(CH₂)₃Si(OCH₃)₃ | Methoxy groups are more reactive than ethoxy groups, leading to faster hydrolysis but potentially less stable bonds.[9] |

| (3-Aminopropyl)dimethylethoxysilane | APDMES | H₂N(CH₂)₃Si(CH₃)₂(OC₂H₅) | Mono-functional alkoxy group, easier to control for monolayer formation.[8][10] |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | AEAPTMS | H₂N(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | Diamino silane with both primary and secondary amines, offering multiple reactive sites for crosslinking.[11] |

| N-(6-Aminohexyl)aminopropyltrimethoxysilane | - | H₂N(CH₂)₆NH(CH₂)₃Si(OCH₃)₃ | Longer alkyl chain provides more flexibility and can increase the interaction depth with the substrate.[8][12] |

Applications in Research and Drug Development

The ability to modify surfaces at the molecular level makes aminosilanes indispensable in several high-tech fields.

-

Bioconjugation and Biosensors: this compound-treated surfaces provide primary amine groups that serve as anchor points for immobilizing biomolecules like DNA, antibodies, or enzymes.[6][13] This is a critical step in the fabrication of microarrays, biosensors, and diagnostic assays.[6]

-

Cell Culture and Tissue Engineering: Surface functionalization with aminosilanes can promote cell adhesion, which is essential for developing cell culture substrates and biocompatible implants.[5]

-

Drug Delivery Systems: this compound-functionalized nanoparticles are widely used as carriers for targeted drug delivery.[5][14] The surface amine groups can be used to attach drug molecules. The charge of these amine groups can also be exploited for pH-dependent drug release; at a specific pH, the groups can deprotonate, facilitating the release of the therapeutic cargo.[1][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Amino Silane, More amino silane coupling agent-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 3. benchchem.com [benchchem.com]

- 4. What Are this compound? How To Use It? [hskbrchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemsilicone.com [chemsilicone.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dakenchem.com [dakenchem.com]

- 12. dakenchem.com [dakenchem.com]

- 13. Bioconjugation techniques for microfluidic biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

Aminosilane Structure-Property Relationships in Biomaterial Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosilanes are a class of organosilicon compounds that play a pivotal role in the surface modification of biomaterials. Their bifunctional nature, possessing both organic amino groups and inorganic-reactive alkoxysilane groups, allows them to act as molecular bridges between inorganic substrates and organic biomolecules or cells. This unique characteristic has led to their widespread use in applications ranging from promoting cell adhesion on implants to the development of targeted drug delivery systems. Understanding the intricate relationships between aminosilane structure and the resulting surface properties is paramount for the rational design of biomaterials with enhanced performance and biocompatibility. This guide provides a comprehensive overview of these structure-property relationships, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Core of this compound Functionality: Structure-Property Relationships

The properties of an this compound-modified biomaterial are not solely dependent on the presence of amine groups but are intricately linked to the silane's molecular architecture. Key structural features that dictate the final surface characteristics include the length of the alkyl chain, the number of amine groups, and the type and number of alkoxy groups. These structural variations influence a cascade of surface properties, ultimately affecting the biological response.

Impact on Surface Properties

The initial interaction of a biomaterial with a biological environment is governed by its surface properties. This compound modification significantly alters these properties, including wettability, surface charge, and topography.

-

Wettability and Surface Energy: The introduction of amino groups generally increases the hydrophilicity of a surface, as evidenced by a decrease in the water contact angle. This enhanced wettability can influence the initial adsorption of proteins, which in turn mediates subsequent cellular interactions.

-

Surface Charge: In physiological environments (pH ~7.4), the primary amine groups of aminosilanes are protonated (-NH3+), imparting a positive surface charge.[1] This positive charge can facilitate the electrostatic attraction of negatively charged biomolecules, such as proteins and nucleic acids, and can also influence cell attachment.[1][2]

-

Topography and Layer Thickness: The reaction conditions during silanization, including the concentration of the this compound, solvent, temperature, and reaction time, significantly impact the thickness and uniformity of the resulting layer.[3] Atomic Force Microscopy (AFM) studies have shown that different aminosilanes can form layers ranging from smooth monolayers to rougher, more complex polymeric structures.[3]

Influence on Protein Adsorption

The initial event upon implantation of a biomaterial is the rapid adsorption of proteins from the surrounding biological fluids, forming a conditioning film. The composition and conformation of this protein layer are critical determinants of the subsequent cellular response. The structure of the underlying this compound layer plays a significant role in this process.

-

Chain Length: The length of the alkyl chain separating the amine group from the silicon atom can influence protein binding. Longer chain aminosilanes may provide more conformational flexibility for both the silane and the adsorbing protein, potentially leading to stronger or more specific interactions.[4]

-

Amine Density and Accessibility: The density of amine groups on the surface affects the overall surface charge and the number of potential binding sites for proteins. A higher density of accessible amine groups can lead to increased protein adsorption.

Modulation of Cellular Behavior

The ultimate goal of many biomaterial applications is to elicit a specific and favorable cellular response, such as promoting tissue integration or preventing bacterial adhesion. This compound-modified surfaces can profoundly influence cell adhesion, proliferation, differentiation, and signaling.

-

Cell Adhesion and Spreading: The positive charge and increased hydrophilicity of this compound-coated surfaces generally promote the adhesion and spreading of various cell types, including osteoblasts and endothelial cells. This is often mediated by the enhanced adsorption of adhesion-promoting proteins like fibronectin.

-

Biocompatibility and Cytotoxicity: While aminosilanes are generally considered biocompatible, their concentration and the byproducts of the silanization process can influence cytotoxicity.[5] Higher concentrations of some aminosilanes have been shown to reduce cell metabolism.[5] The choice of this compound and optimization of the coating process are crucial for ensuring long-term biocompatibility.

-

Osteogenesis and Angiogenesis: this compound-modified surfaces have been shown to support osteogenic differentiation of mesenchymal stem cells, a critical process for the integration of bone implants.[6] Furthermore, these surfaces can promote angiogenesis, the formation of new blood vessels, by stimulating the secretion of factors like vascular endothelial growth factor (VEGF).

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a comparative overview of the effects of different this compound modifications.

Table 1: Surface Properties of this compound-Modified Substrates

| This compound Type | Substrate | Water Contact Angle (°) | Layer Thickness (nm) | Surface Roughness (Ra, nm) | Reference |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Silicon Wafer | Not Specified | 4.7 ± 0.3 | 0.28 | [3] |

| (3-Aminopropyl)diethoxy-methylsilane (APREMS) | Silicon Wafer | Not Specified | 0.5 ± 0.2 | 0.12 | [3] |

| (3-Aminopropyl)triethoxysilane (APTES) | Titanium | Not Specified | Not Specified | Increased vs. untreated | [5] |

| Untreated | Silicon Wafer | Not Specified | 2.0 ± 0.2 (oxide layer) | 0.09 | [3] |

Table 2: Amine Group Quantification on Silica Nanoparticles

| This compound Type | Total Amine Sites (groups/nm²) | Effective Amine Sites (groups/nm²) | Reference |

| Aminopropyltrimethoxysilane (APTMS) | 2.7 | 0.44 | [] |

| (3-Trimethoxysilylpropyl)diethylenetriamine (DETAS) | 7.7 | 1.3 | [] |

Table 3: Cellular Response to this compound-Coated Surfaces

| This compound Concentration (APTES) | Cell Type | Effect on Cell Metabolism | Reference |

| Lower Concentration | Mesenchymal Stem Cells | 80% higher metabolism than day 1 | [5] |

| Higher Concentrations | Mesenchymal Stem Cells | Reduced cell metabolism | [5] |

| 200 µg/mL (AmS-IONPs) | Neurons | 50% reduction in viability | [8] |

| 200 µg/mL (COOH-AmS-IONPs) | Neurons | 20% reduction in viability | [8] |

Key Signaling Pathways

The interaction of cells with this compound-modified surfaces triggers a cascade of intracellular signaling events that dictate cellular fate. Understanding these pathways is crucial for designing biomaterials that can actively guide biological processes.

Focal Adhesion and Integrin Signaling

Cell adhesion to the extracellular matrix (ECM), which is mimicked by the protein-coated biomaterial surface, is primarily mediated by integrin receptors. The clustering of integrins initiates the formation of focal adhesions, complex structures that link the ECM to the actin cytoskeleton and serve as signaling hubs.

The surface chemistry of the biomaterial, including the presence of amine groups, can modulate integrin binding and subsequent signaling.[9] For instance, amine-functionalized surfaces have been shown to influence the binding affinity of different integrin subtypes, such as α5β1 and αVβ3.[9] This differential integrin engagement leads to variations in the recruitment of focal adhesion proteins like talin, paxillin, and Focal Adhesion Kinase (FAK).[9] FAK is a key signaling molecule that, upon activation, autophosphorylates and creates docking sites for other signaling proteins, initiating downstream cascades that regulate cell migration, proliferation, and survival.[10][11]

Caption: Integrin-mediated focal adhesion signaling on an this compound-modified surface.

Osteogenic Differentiation Signaling

For orthopedic applications, promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts is highly desirable. This compound-modified surfaces can provide a conducive microenvironment for this process. Osteogenic differentiation is regulated by a complex network of signaling pathways, including the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Runx2 pathways.[12]

The initial cell adhesion and cytoskeletal organization on the this compound surface, mediated by focal adhesion signaling, can influence the activation of these osteogenic pathways. For example, mechanical cues from the substrate can be transduced into biochemical signals that upregulate key transcription factors like Runx2, the master regulator of osteogenesis.

Caption: Key signaling pathways involved in osteogenic differentiation on this compound surfaces.

Angiogenesis Signaling (VEGF Pathway)

The formation of a stable vascular network around an implant is crucial for its long-term success, ensuring adequate nutrient and oxygen supply. This compound-modified surfaces can promote angiogenesis, in part by stimulating endothelial cells to produce Vascular Endothelial Growth Factor (VEGF).[13]

VEGF is a potent signaling protein that binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.[][14] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell survival and proliferation.[14]

Caption: Simplified VEGF signaling pathway in endothelial cells, promoting angiogenesis.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of advancing biomaterial science. Below are protocols for key techniques used to characterize and evaluate this compound-modified surfaces.

Protocol 1: General Procedure for Silanization of Glass or Silica Surfaces

This protocol provides a general method for the covalent attachment of aminosilanes to glass or silica-based substrates.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Anhydrous toluene or ethanol

-

This compound (e.g., 2% (v/v) solution of (3-aminopropyl)triethoxysilane - APTES)

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Activation: a. Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each. b. Dry the substrates with a stream of nitrogen. c. Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes to hydroxylate the surface. d. Rinse the substrates extensively with deionized water and dry thoroughly with nitrogen.

-

Silanization: a. Prepare a 2% (v/v) solution of the desired this compound in an anhydrous solvent (e.g., toluene or ethanol) in a sealed container under an inert atmosphere (e.g., nitrogen or argon). b. Immerse the activated substrates in the this compound solution for a specified time (e.g., 1-2 hours) at room temperature or elevated temperature, depending on the desired layer characteristics. Gentle agitation can ensure uniform coating. c. Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.

-

Curing and Final Preparation: a. Cure the silanized substrates in an oven at a specified temperature (e.g., 110-120°C) for 30-60 minutes to promote the formation of stable siloxane bonds. b. After cooling, sonicate the substrates in the anhydrous solvent to remove any remaining physisorbed silane. c. Dry the substrates with a nitrogen stream and store in a desiccator until use.

Protocol 2: Surface Characterization using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Preparation: Mount the this compound-modified substrate on a sample holder using double-sided conductive tape. Ensure the surface to be analyzed is facing the X-ray source and analyzer.

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. The presence of nitrogen (N 1s) and silicon (Si 2p) peaks, along with carbon (C 1s) and oxygen (O 1s), confirms the presence of the this compound layer.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (N 1s, Si 2p, C 1s, O 1s) with a smaller energy step size to obtain detailed chemical state information.

-

Data Analysis: a. Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV. b. Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical species. For the N 1s spectrum, peaks around 399 eV can be attributed to free amine groups (-NH2), while peaks at higher binding energies (~401 eV) indicate protonated amine groups (-NH3+).[3] c. Calculate the atomic concentrations of the elements from the peak areas and their respective sensitivity factors.

Protocol 3: Topographical Analysis using Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of a surface at the nanoscale, allowing for the quantification of surface roughness and the visualization of the this compound layer morphology.[15][16]

Instrumentation:

-

Atomic Force Microscope

-

Silicon cantilevers with sharp tips suitable for tapping mode or contact mode imaging.

Procedure:

-

Sample Mounting: Secure the this compound-modified substrate onto a magnetic sample puck using adhesive.

-

Cantilever Installation and Laser Alignment: Mount a cantilever in the AFM head and align the laser onto the back of the cantilever, ensuring the reflected beam is centered on the photodiode detector.

-

Tuning the Cantilever (for Tapping Mode): For tapping mode, which is generally preferred for soft organic layers to minimize sample damage, tune the cantilever to its resonant frequency.

-

Image Acquisition: a. Approach the tip to the sample surface. b. Set the imaging parameters, including scan size (e.g., 1x1 µm, 5x5 µm), scan rate, setpoint, and gains. c. Acquire height and phase images of multiple areas on the sample surface to ensure representativeness.

-

Data Analysis: a. Use the AFM software to flatten the images and remove any imaging artifacts. b. Calculate the root-mean-square (Rq) or average (Ra) roughness of the surface from the height data. c. Analyze the images to observe the morphology of the this compound coating (e.g., uniformity, presence of aggregates or islands).

Experimental Workflow Visualization

Caption: A typical experimental workflow for the fabrication and evaluation of this compound-modified biomaterials.

Conclusion

The relationship between this compound structure and the resulting properties of a biomaterial is a complex but critical area of study. By carefully selecting the this compound and controlling the reaction conditions, it is possible to tailor the surface chemistry, topography, and charge of a biomaterial to elicit specific and desirable biological responses. The positive surface charge and tunable hydrophilicity imparted by aminosilanes are key factors in mediating protein adsorption and subsequent cell behavior, including adhesion, differentiation, and the activation of key signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of next-generation biomaterials with enhanced functionality and clinical efficacy. Future research will likely focus on creating more complex and dynamic this compound-based surface modifications, potentially incorporating multiple functionalities to more precisely control the biomaterial-tissue interface.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Osteogenic differentiation of human mesenchymal stem cells on electroactive substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of cellular uptake and toxicity of this compound-coated iron oxide nanoparticles with different charges in central nervous system-relevant cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aminosilane Self-Assembled Monolayers: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of aminosilane self-assembled monolayers (SAMs). It covers the core concepts of their formation, characterization, and critical applications in research and drug development, with a focus on providing actionable experimental protocols and comparative data.

Introduction to this compound SAMs

This compound self-assembled monolayers are highly organized molecular layers that spontaneously form on hydroxylated surfaces, such as silicon dioxide, glass, and metal oxides.[1] These monolayers are created from bifunctional this compound molecules, which possess a silane headgroup that covalently bonds to the substrate and a terminal amino group that provides a reactive site for further functionalization.[2] This ability to present a chemically active surface makes this compound SAMs invaluable in a multitude of applications, including the immobilization of biomolecules for biosensors, the functionalization of nanoparticles for targeted drug delivery, and the promotion of cell adhesion on biomedical implants.[3] The choice of this compound and the deposition method significantly influence the stability, uniformity, and ultimate performance of the functionalized surface.[3]

The Formation of this compound SAMs

The formation of a stable and uniform this compound monolayer is a multi-step process that is critically dependent on the presence of water and the reaction conditions. The general mechanism involves the hydrolysis of the alkoxy groups on the silane, followed by condensation and covalent bond formation with the hydroxylated surface and adjacent silane molecules.

The process can be summarized in the following key stages:

-

Hydrolysis: The alkoxy groups (-OCH3 or -OC2H5) of the this compound react with water to form silanol groups (-Si-OH). This reaction can be catalyzed by the amine functionality within the this compound molecule itself.[2]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si) and anchoring the this compound molecule to the surface.

-

Lateral Polymerization: Adjacent silanol groups on neighboring this compound molecules can also condense with each other, creating a cross-linked, two-dimensional network that enhances the stability of the monolayer.[4]

-

Reorganization: The final stage involves the reorientation of the adsorbed molecules to maximize van der Waals interactions between the alkyl chains, leading to a more densely packed and ordered monolayer. This is a slower process that can take hours to days.[1]

The quality of the resulting SAM is highly sensitive to deposition conditions such as the solvent, the concentration of the this compound, the amount of water present, temperature, and the cleanliness of the substrate.[5]

This compound SAM Formation Pathway

Quantitative Data on this compound SAMs

The physical and chemical properties of this compound SAMs can be quantified using various surface analysis techniques. The following tables summarize key quantitative data for commonly used aminosilanes under different deposition conditions.

Table 1: Film Thickness and Water Contact Angles of Common Aminosilanes

| This compound | Deposition Method | Film Thickness (Å) | Water Contact Angle (°) | Reference |

| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | 4.2 ± 0.3 | 40 ± 1 | [3] |

| (3-Aminopropyl)triethoxysilane (APTES) | Solution Phase (Toluene) | > 10 (multilayer) | 45-60 | [3] |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | Data not available | Data not available | [3] |

| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Solution Phase (Toluene, 20°C) | ~11 | 68/45 (advancing/receding) | [6] |

| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Vapor Phase | ~10 | 62/38 (advancing/receding) | [6] |

Table 2: Surface Coverage and Roughness of this compound SAMs

| This compound | Deposition Method | Surface Coverage (amines/nm²) | RMS Roughness (nm) | Reference |

| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4 | 0.15 | [3][7] |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | ~2.7 | Data not available | [3] |

| Tri-amino (DETA) coated glass | Dip-coated | Higher than APS | 0.207 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful formation of high-quality this compound SAMs. The following sections provide step-by-step methodologies for substrate preparation, SAM deposition, and characterization.

Substrate Preparation (Silicon Wafers or Glass Slides)

A clean and hydroxylated substrate surface is paramount for the formation of a uniform monolayer.[1]

-

Solvent Cleaning: Sonicate the substrates in a sequence of organic solvents to remove organic contaminants. A typical sequence is acetone for 15 minutes, followed by deionized water for 15 minutes.[8]

-

Piranha Etching (Caution: Extremely Corrosive): To generate a high density of hydroxyl groups, immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

-

Drying: Dry the substrates under a stream of dry nitrogen gas and use them immediately for silanization.

Solution-Phase Deposition of this compound SAMs

This is a common and straightforward method for depositing this compound SAMs.[9]

-

Solution Preparation: Prepare a 1-5% (v/v) solution of the desired this compound (e.g., APTES) in an anhydrous solvent such as toluene. The presence of trace amounts of water is necessary to initiate hydrolysis.[10][11]

-

Immersion: Immerse the cleaned and dried substrates in the this compound solution for a specified duration, typically ranging from 15 minutes to 24 hours, at room temperature.[8][12]

-

Rinsing: After immersion, rinse the substrates with the same solvent (e.g., toluene) to remove any physisorbed silane molecules. A subsequent rinse with ethanol or methanol can also be performed.[7]

-

Curing: To promote covalent bond formation and cross-linking, cure the coated substrates in an oven at 100-120°C for 10-60 minutes.[9][10]

-

Final Rinse: Perform a final sonication in an appropriate solvent to remove any remaining unbound silanes.

Vapor-Phase Deposition of this compound SAMs

Vapor-phase deposition can produce highly uniform and reproducible monolayers and is less prone to the formation of aggregates.[2][11]

-

Apparatus Setup: Place the cleaned and dried substrates in a vacuum chamber or desiccator.

-

Silane Introduction: Place a small container with a few drops of the liquid this compound in the chamber, ensuring it is not in direct contact with the substrates.

-

Deposition: Evacuate the chamber to a low pressure and then heat it to a temperature that allows for the volatilization of the this compound (e.g., 150°C).[13] The deposition time can range from a few minutes to several hours.

-

Post-Deposition: After deposition, vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.

-

Curing (Optional but Recommended): A post-deposition curing step, similar to the one in the solution-phase protocol, can be performed to enhance the stability of the monolayer.

General Experimental Workflow for this compound SAMs

Characterization of this compound SAMs

A multi-technique approach is often necessary to fully characterize the properties of this compound SAMs.

-

Contact Angle Goniometry: This technique measures the wettability of the surface. The water contact angle is sensitive to the terminal functional group of the SAM, providing a quick and straightforward assessment of successful surface modification.[14]

-

Spectroscopic Ellipsometry: Ellipsometry is a non-destructive optical technique used to determine the thickness of the deposited monolayer with angstrom-level precision.[12]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the monolayer's uniformity, the presence of aggregates, and the measurement of surface roughness.[7][15]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the this compound and the orientation of the amino groups.[7]

Applications in Drug Development

The ability to present reactive amine groups on a variety of substrates makes this compound SAMs a powerful tool in drug development.

-

Targeted Drug Delivery: Nanoparticles functionalized with this compound SAMs can be used as carriers for targeted drug delivery. The surface amine groups provide a convenient handle for covalently attaching drug molecules.[3] The release of these drugs can be modulated by environmental factors such as pH.[16][17]

-

Biosensors: this compound SAMs are widely used to immobilize biomolecules, such as enzymes, antibodies, and DNA, onto sensor surfaces.[15] This is a critical step in the development of biosensors for diagnostics and high-throughput screening.

-

Biomaterial Surface Modification: The surfaces of medical implants and cell culture substrates can be modified with this compound SAMs to promote cell adhesion and tissue integration.[3]

This compound SAMs in Drug Delivery Systems

Conclusion

This compound self-assembled monolayers offer a robust and versatile platform for the functionalization of surfaces, with significant implications for research and drug development. A thorough understanding of the principles of their formation and the meticulous application of optimized experimental protocols are essential for achieving high-quality, reproducible functional surfaces. The ability to tailor surface properties at the molecular level will continue to drive innovation in areas ranging from advanced drug delivery systems to next-generation diagnostic devices.

References

- 1. fiveable.me [fiveable.me]

- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Self-Assembled Monolayers | [gelest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lehigh.edu [lehigh.edu]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dataphysics-instruments.com [dataphysics-instruments.com]

- 15. (147e) Preparation of this compound Self-Assembled Monolayer for Immobilizing DNA | AIChE [proceedings.aiche.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

Aminosilane Chemistry: A Comprehensive Guide for Materials Scientists

An In-depth Technical Guide on the Core Principles and Applications of Aminosilanes in Materials Science

For researchers, scientists, and drug development professionals, understanding the surface chemistry of materials is paramount. Aminosilanes are a versatile class of molecules that act as a bridge between inorganic and organic materials, enabling the modification of surfaces to achieve desired properties such as enhanced adhesion, improved biocompatibility, and tailored surface energy. This technical guide provides a foundational overview of aminosilane chemistry, detailing the core reaction mechanisms, experimental protocols for surface modification, and quantitative data on the effects of such treatments.

Fundamentals of this compound Chemistry

Aminosilanes are organosilicon compounds that possess both an amino functional group (-NH2) and a hydrolyzable alkoxy or chloro group attached to a silicon atom.[1] This dual functionality is the key to their utility as coupling agents and surface modifiers. The general structure can be represented as R-Si-(OR')3, where R is an organic group containing an amine, and -OR' is a hydrolyzable alkoxy group (e.g., methoxy or ethoxy).[1]

The primary mechanism of this compound chemistry involves two key reactions: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the alkoxy groups of the this compound hydrolyze to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases. For aminosilanes, the amine group itself can act as an internal base catalyst.[1]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate (like silica, glass, or metal oxides) to form stable covalent siloxane bonds (Si-O-Si).[1] Additionally, silanol groups can condense with each other, leading to the formation of a cross-linked silane layer on the surface.

This process, known as silanization, results in a durable, covalently bound organic layer on the inorganic substrate, with the amino groups oriented away from the surface, available for further functionalization or to interact with a polymer matrix.[2]

Quantitative Data on this compound Surface Modification

The effectiveness of this compound treatment can be quantified through various surface analysis techniques. The following tables summarize key data from the literature, providing a comparative overview of different aminosilanes and their impact on material properties.

Table 1: Surface Properties of this compound-Treated Substrates

This table presents the water contact angle and surface free energy of glass or silicon dioxide substrates treated with various aminosilanes. The variability in reported contact angles for APTES highlights the sensitivity of the surface modification process to experimental conditions.[3]

| This compound | Abbreviation | Water Contact Angle (Advancing/Receding) | Surface Free Energy (mN/m) |

| (3-Aminopropyl)triethoxysilane | APTES | 51-93° / 18-70°[4][5] | 40-50 |

| (3-Aminopropyl)trimethoxysilane | APTMS | 45-55° / 20-30° | 45-55 |

| N-(2-aminoethyl)-3-aminopropyltriethoxysilane | AEAPTES | 30-40° / 10-20° | 55-65 |

| 3-Aminopropyldimethylethoxysilane | APDMES | 60-70° / 40-50° | 35-45 |

Table 2: Mechanical Properties of this compound-Reinforced Composites

This table illustrates the impact of different this compound coupling agents on the mechanical properties of polymer composites.

| Composite System | This compound Treatment | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |

| Polyester Resin/Mineral Filler | None | ~15 | ~1.5 | [6] |

| Polyester Resin/Mineral Filler | (3-Aminopropyl)triethoxysilane | ~25 | ~4.5 | [6] |

| Polyester Resin/Mineral Filler | Vinylsilane | ~22 | ~4.0 | [6] |

| Silicone Resin/Primer | P-tetraalkoxysilanes | 1.33 | - | [7][8] |

| Silicone Resin/Primer | P-APTMS | < 1.33 | - | [7][8] |

| Silicone Resin/Primer | P-APTES | < 1.33 | - | [7][8] |

| Silicone Resin/Primer | P-HD103 (13 wt%) | 1.53 | - | [7][8] |

Table 3: Thermal Stability of this compound-Modified Materials

This table shows the effect of this compound modification on the thermal properties of materials.

| Material | This compound Treatment | Decomposition Temperature (°C) | Reference |

| Polypropylene (PP) | None | ~350 | [9] |

| PP/Palm Kernel Shell (10%) | Untreated | ~360 | [9] |

| PP/Palm Kernel Shell (10%) | APTES treated | ~380 | [9] |

| Titanate Nanotubes (TiNT-H) | None | - | [10] |

| TiNT-H | APTMS (20 min) | Thermally stable | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound chemistry.

Protocol for Solution-Phase Deposition of (3-Aminopropyl)triethoxysilane (APTES) on Glass

This protocol is suitable for preparing this compound-functionalized surfaces for applications such as biomolecule immobilization.

Materials:

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene

-

Acetone

-

Isopropanol

-

Deionized water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glass slides

-

Beakers, Sonicator, Stir plate

-

Drying oven

-

Nitrogen gas source

Procedure:

-

Surface Preparation: a. Clean glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).[11] b. Dry the slides under a stream of nitrogen.[11] c. Activate the surface by immersing the slides in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme caution is advised when handling piranha solution) .[11] d. Rinse the slides thoroughly with deionized water and dry with nitrogen.[11]

-

Silanization: a. Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.[2][11] b. Immerse the cleaned and dried glass slides in the APTES solution. c. Allow the reaction to proceed for 30 seconds to 4 hours at room temperature with gentle agitation.[2][11]

-

Post-Deposition Treatment: a. Remove the slides from the silane solution and rinse twice with anhydrous toluene to remove physisorbed APTES.[11] b. Rinse with acetone or ethanol, followed by deionized water.[2][11] c. Dry the slides under a stream of nitrogen.[11] d. Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bonding.[11]

Protocol for Spin Coating Deposition of an this compound

This protocol is suitable for creating uniform thin films of aminosilanes on flat substrates.

Materials:

-

This compound (e.g., APTES)

-

Anhydrous toluene or isopropanol

-

Spin-coater

-

Flat substrates (e.g., silicon wafers)

-

Nitrogen gas source

-

Oven or hotplate

Procedure:

-

Substrate Preparation: Clean and hydroxylate the substrate surface as described in Protocol 3.1 (steps 1a-1d).

-

Solution Preparation: Prepare a 1-2% (v/v) solution of the this compound in an anhydrous solvent.

-

Spin Coating: a. Place the substrate on the spin-coater chuck. b. Dispense a sufficient volume of the silane solution to cover the substrate surface (e.g., 100-500 µL for a 1-inch wafer).[12] c. Start the spin coater. A two-step process is often recommended:

-

Curing and Rinsing: a. Place the coated substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes.[12] b. After cooling, rinse the substrate with the anhydrous solvent and then with isopropanol or ethanol to remove non-covalently bonded silane.[12] c. Dry the final functionalized substrate under a stream of nitrogen.[12]

Protocol for FT-IR Analysis of this compound Films

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique to confirm the presence of the this compound layer and to study its chemical structure.

Equipment:

-

FTIR Spectrometer with an appropriate accessory (e.g., ATR, transmission)

Procedure:

-

Background Spectrum: Collect a background spectrum of the unmodified substrate.

-

Sample Spectrum: Collect the spectrum of the this compound-modified substrate.

-

Data Analysis: a. Subtract the background spectrum from the sample spectrum to obtain the spectrum of the this compound layer. b. Identify characteristic peaks to confirm the presence of the this compound. Key peaks to look for include:

Conclusion

This compound chemistry provides a robust and versatile platform for the surface modification of a wide range of inorganic materials. By understanding the fundamental principles of hydrolysis and condensation, and by carefully controlling the reaction conditions, researchers can tailor the surface properties of materials to meet the demands of various advanced applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and engineers entering this exciting field of materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lehigh.edu [lehigh.edu]

- 7. The Synergistic Effects of this compound Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Linchpin of Aminosilane Chemistry: An In-depth Technical Guide to the Role of Silanol Groups in Surface Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of surface modification, drug delivery, and biomaterial engineering, aminosilanes serve as critical molecular bridges, linking inorganic substrates to organic and biological entities. The key to harnessing their full potential lies in a deep understanding of the seemingly simple yet profoundly influential silanol group (Si-OH). This technical guide delves into the core of aminosilane chemistry, elucidating the pivotal role of silanol groups in hydrolysis, condensation, and surface immobilization reactions. Through a comprehensive review of reaction mechanisms, quantitative data, and detailed experimental protocols, this document aims to equip researchers with the foundational knowledge required to precisely control and optimize this compound-based surface functionalization.

The Genesis of Reactivity: Hydrolysis and the Formation of Silanol Groups

The journey of an this compound from a stable precursor to a reactive surface-modifying agent begins with hydrolysis. In this initial and often rate-limiting step, the alkoxy groups (e.g., methoxy, -OCH₃ or ethoxy, -OCH₂CH₃) attached to the silicon atom are replaced by hydroxyl groups, forming reactive silanols and releasing alcohol as a byproduct.[1] This process is essential for the subsequent condensation and surface coupling reactions.

The hydrolysis of a trialkoxythis compound proceeds in a stepwise manner:

-

Step 1: R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH

-

Step 2: R-Si(OR')₂(OH) + H₂O → R-Si(OR')(OH)₂ + R'OH

-

Step 3: R-Si(OR')(OH)₂ + H₂O → R-Si(OH)₃ + R'OH

The rate and extent of hydrolysis are influenced by several factors, including water concentration, pH, temperature, and the type of solvent and catalyst used.[2] Notably, the amino group within the this compound molecule can act as an internal base catalyst, accelerating the hydrolysis process.[3][4]

Building the Network: Condensation of Silanol Groups

Once formed, the highly reactive silanol groups readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

-

Alcohol-producing condensation: A silanol group reacts with a residual alkoxy group.

-

R-Si(OH)₃ + (R'O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OR')₂ + R'OH

-

These condensation reactions can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network, both in solution and on a substrate surface.[2]

Signaling Pathway of this compound Hydrolysis and Condensation

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]